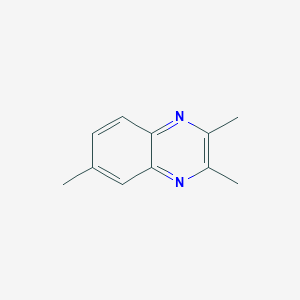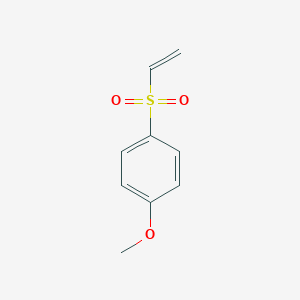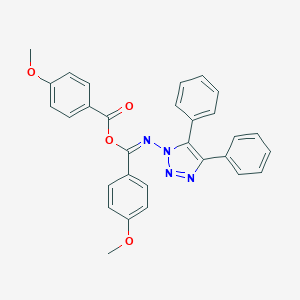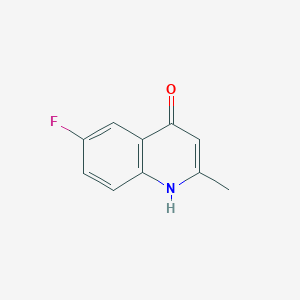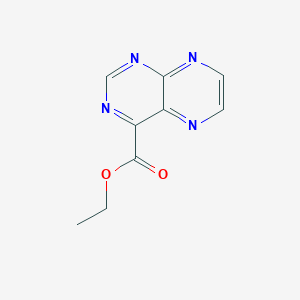
长形碱氯化物
描述
科学研究应用
Oblongine has a wide range of scientific research applications:
作用机制
Target of Action
Oblongine chloride, also known as Oblongine or CID 173713, is a type of isoquinoline . Isoquinolines are a class of organic compounds that have been found to interact with a variety of targets in the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For example, factors such as temperature, pH, and the presence of other compounds can affect the activity and stability of a compound . .
生化分析
Biochemical Properties
It is known that Oblongine chloride may have potential haemodynamic effects . It has been suggested that it can cause a dose-dependent reduction of systolic and diastolic blood pressure
Cellular Effects
Oblongine chloride has been shown to cause concentration-dependent relaxation of epinephrine-precontracted pulmonary artery . This effect was not affected by propranolol or by indomethacin but was significantly attenuated by pretreatment with ATP and potentiated by pretreatment with quinacrine . These findings suggest that Oblongine chloride may have significant effects on various types of cells and cellular processes.
Molecular Mechanism
It is known that the compound can cause concentration-dependent relaxation of ileum . This effect is not blocked by propranolol, prazosin, or indomethacin, but is reduced by desensitization of the preparation by prior exposure to ATP
Temporal Effects in Laboratory Settings
It is known that the compound can cause concentration-dependent relaxation of ileum and pulmonary artery
Dosage Effects in Animal Models
It is known that the compound can cause concentration-dependent relaxation of ileum and pulmonary artery
Metabolic Pathways
It is known that the compound can cause concentration-dependent relaxation of ileum and pulmonary artery
Transport and Distribution
It is known that the compound can cause concentration-dependent relaxation of ileum and pulmonary artery
Subcellular Localization
It is known that the compound can cause concentration-dependent relaxation of ileum and pulmonary artery
准备方法
Synthetic Routes and Reaction Conditions
Oblongine can be synthesized through various chemical methods. One common approach involves the use of isoquinoline derivatives as starting materials. The synthesis typically includes steps such as methylation, hydroxylation, and cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of oblongine often involves the extraction of the compound from natural sources, such as the roots of Stephania tetrandra or the bark of Berberis oblonga . High-performance liquid chromatography (HPLC) is commonly used to isolate and purify oblongine from these plant extracts .
化学反应分析
Types of Reactions
Oblongine undergoes various chemical reactions, including:
Oxidation: Oblongine can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in oblongine, leading to the formation of new compounds.
Substitution: Substitution reactions can occur at different positions on the isoquinoline ring, resulting in a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated compounds .
相似化合物的比较
Oblongine is unique among isoquinoline alkaloids due to its specific chemical structure and biological activities. Similar compounds include:
Tetrandrine: Another isoquinoline alkaloid with similar hypotensive and anti-inflammatory properties.
Fangchinoline: Known for its cardiovascular effects and structural similarity to oblongine.
Cyclanoline: Shares structural features with oblongine and exhibits comparable biological activities.
These compounds, while similar in structure, each have distinct properties and applications, highlighting the uniqueness of oblongine in scientific research and potential therapeutic uses.
属性
IUPAC Name |
(1S)-1-[(4-hydroxyphenyl)methyl]-7-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-20(2)11-10-14-6-9-17(23-3)19(22)18(14)16(20)12-13-4-7-15(21)8-5-13/h4-9,16H,10-12H2,1-3H3,(H-,21,22)/p+1/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJZOQWVMMYVBU-INIZCTEOSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=C(C1CC3=CC=C(C=C3)O)C(=C(C=C2)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCC2=C([C@@H]1CC3=CC=C(C=C3)O)C(=C(C=C2)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24NO3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70208713 | |
| Record name | Oblongine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70208713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60008-01-7 | |
| Record name | Oblongine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060008017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oblongine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70208713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




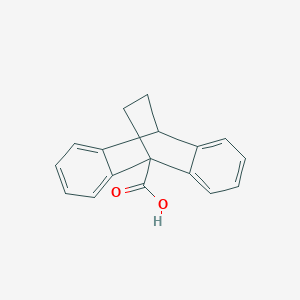

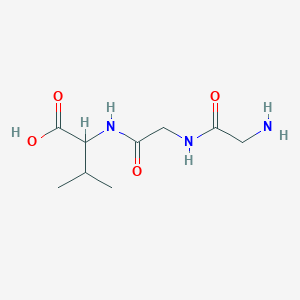

![4-[[4-(Acetyloxy)-3-methoxyphenyl]methylene]-2-methyloxazol-5(4H)-one](/img/structure/B106073.png)
